molecular formula C6H13ClNNaO8S B8022318 D-glucosamine 6-sulfate sodium chloride

D-glucosamine 6-sulfate sodium chloride

Cat. No.: B8022318
M. Wt: 317.68 g/mol
InChI Key: DBRJDGITLHUTMC-QOJDFBNTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucosamine 6-sulfate sodium chloride: is a compound that combines D-glucosamine, a naturally occurring amino sugar, with sulfate and sodium chloride. This compound is often used in the treatment of osteoarthritis and other joint-related conditions due to its potential to support cartilage health and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine 6-sulfate sodium chloride typically involves the following steps:

    Dissolution: D-glucosamine hydrochloride is dissolved in water.

    Addition of Sodium Methylate: Sodium methylate is added to the solution at temperatures ranging from -40°C to 10°C.

    Sulfuric Acid Addition: Sulfuric acid is slowly added to the mixture, maintaining the temperature between -25°C and 90°C.

    Complexation Reaction: The mixture undergoes a complexation reaction to form D-glucosamine sulfate sodium chloride.

    Filtration and Crystallization: The product is filtered and crystallized to obtain the final compound

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up for mass production. The process includes the use of large reactors and precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-glucosamine 6-sulfate sodium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce glucosamine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

    Glucosamine sulfate: Similar in structure but lacks the sodium chloride component.

    Glucosamine hydrochloride: Contains hydrochloride instead of sulfate.

    N-acetylglucosamine: An acetylated form of glucosamine.

Uniqueness: D-glucosamine 6-sulfate sodium chloride is unique due to its combination of sulfate and sodium chloride, which enhances its stability and bioavailability compared to other glucosamine derivatives .

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl sulfate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.ClH.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1,7H2,(H,11,12,13);1H;/q;;+1/p-1/t2-,3-,4-,5-,6?;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRJDGITLHUTMC-QOJDFBNTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClNNaO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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